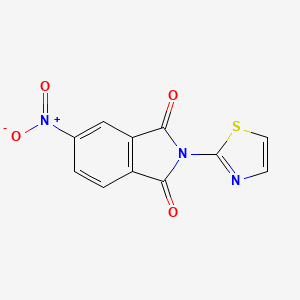

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a heterocyclic compound characterized by the presence of a nitro group, a thiazole ring, and an isoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and nitration steps . One common approach is to react 2-aminothiazole with phthalic anhydride in the presence of a suitable catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent mixture of isopropanol and water . The resulting intermediate is then nitrated using nitric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 5-amino-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione has garnered attention for its potential therapeutic effects:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This property is particularly valuable in developing new antibiotics as resistance to existing drugs increases.

- Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cells. For instance, a study demonstrated that it inhibited cell proliferation in specific cancer cell lines, suggesting potential as an anticancer agent.

Agricultural Chemistry

The compound's efficacy extends to agricultural applications:

- Pesticides and Herbicides : Its structural characteristics allow it to interact effectively with biological systems, making it a candidate for developing new pesticides and herbicides. Early studies have shown promise in reducing pest populations without harming non-target organisms.

Material Science

In material science, this compound is explored for its utility in creating advanced materials:

- Polymer Additives : The compound can be used as an additive to enhance the properties of polymers, such as increasing thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, highlighting their potential as lead compounds for new antibiotic development.

Case Study 2: Anticancer Activity

In research published in Cancer Letters, the compound was tested against several cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways. This suggests a mechanism by which the compound could be developed into a therapeutic agent for cancer treatment.

Data Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multiple bacterial strains |

| Anticancer agents | Induces apoptosis in cancer cell lines | |

| Agricultural Chemistry | Pesticides | Promising results in pest control |

| Material Science | Polymer additives | Enhances thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function.

Pathways Involved: It may induce oxidative stress, leading to cell damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 5-Nitro-2-(3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl)isoindole-1,3-dione

- 5-Bromo-2-isopropylisoindoline-1,3-dione

- Indole derivatives

Uniqueness

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione stands out due to its unique combination of a nitro group, thiazole ring, and isoindole-1,3-dione core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

Overview

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, which combines a nitro group, a thiazole ring, and an isoindole-1,3-dione core, contributes to its reactivity and biological efficacy. This article reviews the biological activities associated with this compound, supported by data tables and recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₄O₄S |

| Molecular Weight | 284.27 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

- DNA Binding : The compound has been shown to bind to DNA, leading to disruption of normal cellular functions.

- Protein Interaction : It may interact with proteins involved in cell signaling pathways, potentially inhibiting their activity.

- Induction of Oxidative Stress : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

-

In Vitro Studies :

- A study evaluated the cytotoxic effects against A549 lung adenocarcinoma cells using MTT assays. The IC50 values indicated significant inhibition of cell viability (IC50 < 10 µM) for certain derivatives .

- Another investigation into isoindole derivatives showed that they could act as tyrosine kinase inhibitors and exhibited antiproliferative effects across various cancer cell lines .

- In Vivo Studies :

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that thiazole-containing compounds can effectively inhibit bacterial growth and have been explored for their potential as therapeutic agents against resistant strains .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of this compound relative to other isoindole derivatives:

Case Study 1: Anticancer Efficacy

A study published in Nature documented the synthesis and evaluation of various isoindole derivatives against cancer cell lines. The findings indicated that modifications on the thiazole ring significantly enhanced anticancer activity, suggesting structural optimization could lead to more potent compounds .

Case Study 2: Antimicrobial Properties

Research published in Journal of Medicinal Chemistry demonstrated that thiazole-containing compounds showed significant antibacterial activity against Gram-positive bacteria. The study emphasized the importance of the thiazole moiety in enhancing biological activity .

Properties

IUPAC Name |

5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5N3O4S/c15-9-7-2-1-6(14(17)18)5-8(7)10(16)13(9)11-12-3-4-19-11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBFJMQLIITNQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.